molecular formula C14H32Cr3O16 B1589519 Chromium acetate, basic CAS No. 39430-51-8

Chromium acetate, basic

Cat. No.: B1589519
CAS No.: 39430-51-8
M. Wt: 612.38 g/mol
InChI Key: XYQQGESWGNLKIO-UHFFFAOYSA-N
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Description

Chromium acetate, basic, also known as basic chromium acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. This compound is part of a family of salts where the trichromium cation is encountered with various anions such as chloride and nitrate. It is characterized by its distinctive structure, featuring octahedral chromium (III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands . The compound appears as a grayish-green to blueish-green solid and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic chromium acetate is typically prepared by reacting chromium (III) oxide or chromium (III) hydroxide with acetic acid. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete dissolution and reaction. The general reaction can be represented as: [ \text{Cr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cr(CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of basic chromium acetate involves the use of large-scale reactors where chromium (III) oxide is reacted with acetic acid. The reaction mixture is heated to around 70-80°C and stirred for several hours to ensure complete reaction. The resulting product is then crystallized, separated, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Basic chromium acetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to higher oxidation states of chromium.

    Reduction: It can be reduced to lower oxidation states, such as chromium (II) acetate.

    Substitution: Ligands in the coordination sphere can be substituted by other ligands.

Common Reagents and Conditions:

Major Products:

    Oxidation: Chromium (VI) compounds.

    Reduction: Chromium (II) acetate.

    Substitution: Various substituted chromium acetate complexes.

Scientific Research Applications

Basic chromium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of basic chromium acetate involves its ability to coordinate with various ligands, forming stable complexes. The molecular targets include enzymes and proteins that interact with the chromium centers. The pathways involved often include redox reactions where chromium cycles between different oxidation states, facilitating various biochemical processes .

Comparison with Similar Compounds

Basic chromium acetate is unique due to its distinctive structure and coordination environment. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of basic chromium acetate.

Properties

IUPAC Name

acetic acid;chromium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQQGESWGNLKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32Cr3O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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